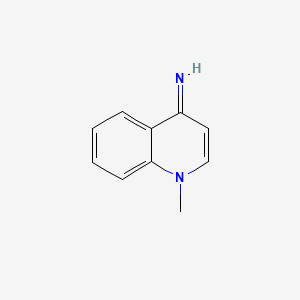

1-Methyl-4(1H)-quinolinimine

Description

Structure

3D Structure

Properties

CAS No. |

2400-75-1 |

|---|---|

Molecular Formula |

C10H10N2 |

Molecular Weight |

158.20 g/mol |

IUPAC Name |

1-methylquinolin-4-imine |

InChI |

InChI=1S/C10H10N2/c1-12-7-6-9(11)8-4-2-3-5-10(8)12/h2-7,11H,1H3 |

InChI Key |

AZHUOPNKXMFIAA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=N)C2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 4 1h Quinolinimine and Its Analogues

Classical and Contemporary Approaches to the Quinolinimine Core

The foundational quinoline (B57606) structure can be assembled through several established synthetic routes, many of which have been adapted and refined over the years. These methods often involve the formation of the heterocyclic ring system from acyclic precursors.

Nucleophilic Substitution Reactions in Quinoline Synthesis

Nucleophilic substitution is a key reaction in the functionalization of the quinoline ring. Halogenated quinolines, particularly those with a halogen at the 2 or 4-position, are highly susceptible to nucleophilic attack. This reactivity is due to the electron-withdrawing nature of the nitrogen atom in the ring, which activates these positions for substitution. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the halide, allowing for the introduction of diverse functional groups. For instance, the reaction of a 4-chloroquinoline (B167314) derivative with an appropriate amine can be a direct pathway to forming a 4-aminoquinoline (B48711) precursor, which can then be further modified to the target quinolinimine. The reaction mechanism typically proceeds through an addition-elimination pathway, where the nucleophile adds to the carbon bearing the leaving group, forming a tetrahedral intermediate, which then rearomatizes by expelling the halide ion. quimicaorganica.orgmdpi.com

N-Alkylation Strategies for N-Methylation

The introduction of a methyl group at the nitrogen atom of the quinoline ring is a critical step in the synthesis of 1-methyl-4(1H)-quinolinimine. This is typically achieved through N-alkylation of a pre-formed quinoline or quinolinone precursor. Traditional methods for N-methylation often employ reactive and toxic methyl halides. acs.org More contemporary and safer approaches utilize methanol (B129727) in the presence of transition metal catalysts, such as iridium or ruthenium complexes. acs.org Another strategy involves the reductive alkylation of quinolines. This one-pot tandem reaction first reduces the quinoline to a tetrahydroquinoline, which is then reductively alkylated with an aldehyde to furnish the N-alkylated product. This method can be catalyzed by mild Lewis acids like boronic acid. organic-chemistry.orgacs.org

| N-Alkylation Strategy | Reagents/Catalysts | Key Features |

| Traditional N-Methylation | Methyl halides (e.g., CH3I) | Reactive but can be toxic. |

| Catalytic N-Methylation | Methanol, Ir or Ru complexes | Direct methylation with a less hazardous reagent. acs.org |

| Reductive Alkylation | Aldehyde, Hantzsch ester, Boronic acid catalyst | One-pot synthesis of N-alkyl tetrahydroquinolines from quinolines. organic-chemistry.orgacs.org |

Condensation Reactions for Quinolinone/Quinolinimine Formation

Several classical named reactions in organic chemistry are cornerstone methods for the synthesis of the quinoline core via condensation reactions. These methods typically involve the reaction of an aniline (B41778) derivative with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization and dehydration.

The Combes synthesis involves the condensation of an aniline with a β-diketone under acidic conditions to form a 2,4-disubstituted quinoline. iipseries.orgnih.gov The reaction proceeds through the formation of an enamine intermediate, which then undergoes acid-catalyzed cyclodehydration. nih.gov

The Conrad-Limpach synthesis is a similar reaction where an aniline is condensed with a β-ketoester. Depending on the reaction conditions, this can lead to the formation of either a 4-hydroxyquinoline (B1666331) (quinolin-4-one) or a 2-hydroxyquinoline (B72897) (quinolin-2-one). fly-chem.com

The Friedländer synthesis provides a route to quinolines through the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. This reaction can be catalyzed by either acid or base and proceeds through a cyclocondensation similar to an aldol (B89426) condensation. iipseries.orgfly-chem.comyoutube.com

These condensation reactions are fundamental in creating the bicyclic quinoline system, which is a necessary precursor for this compound.

Metal-Catalyzed Coupling Reactions

In recent decades, transition metal-catalyzed cross-coupling reactions have become powerful tools for the synthesis of complex organic molecules, including quinoline and its derivatives. These methods offer high efficiency and functional group tolerance.

Palladium-Mediated Coupling Approaches

Palladium catalysts are widely used in the synthesis of quinolines and quinolones. nih.gov One approach is the palladium-catalyzed dehydrogenative coupling, which can be an efficient strategy for constructing the quinoline scaffold. researchgate.netnih.gov This can involve intramolecular C-H alkenylation reactions to form the heterocyclic ring. nih.gov Another powerful palladium-mediated method is the Heck coupling reaction. For example, the coupling of a 2-iodoaniline (B362364) with an α,β-unsaturated carbonyl compound in the presence of a palladium catalyst can yield 3-substituted quinolin-2(1H)-ones. nih.gov These reactions provide versatile routes to functionalized quinoline cores that can be further elaborated.

| Palladium-Catalyzed Reaction | Reactants | Catalyst System (Example) | Product Type |

| Dehydrogenative Coupling | N-alkenyl-substituted 2-haloanilines | Pd(OAc)2 | Quinolines/Dihydroquinolines nih.gov |

| Heck Coupling | 2-iodoaniline, α,β-unsaturated carbonyl | Pd(OAc)2, PPh3 | 3-substituted quinolin-2(1H)-ones nih.gov |

Miyaura Borylation and Suzuki Coupling in Quinoline/Quinolinimine Synthesis

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate. youtube.commdpi.com This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. In the context of quinoline synthesis, a key step can be the preparation of a quinoline-boronic acid or ester via Miyaura borylation. This involves the palladium-catalyzed reaction of a haloquinoline with a diboron (B99234) reagent. mdpi.comnih.gov

The resulting quinoline-boronate can then be used in a Suzuki coupling with various aryl or vinyl halides to introduce substituents at specific positions on the quinoline ring. nih.gov It is important to note that under certain conditions, a side reaction can occur where the initially formed arylboronate couples with the starting haloarene, leading to the formation of a biaryl byproduct. nih.gov

The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide to form a palladium(II) intermediate. youtube.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, typically with the assistance of a base. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. youtube.com

This powerful combination of Miyaura borylation and Suzuki coupling provides a modular and highly versatile approach to constructing complex substituted quinoline and quinolinimine derivatives.

Advanced and Green Synthetic Protocols

The development of efficient and sustainable synthetic routes is a cornerstone of modern medicinal and materials chemistry. For this compound and its analogues, several advanced protocols have been explored that offer advantages in terms of reaction time, yield, and environmental impact over classical methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of quinoline and quinolinone derivatives, offering significant reductions in reaction times and sometimes improved yields compared to conventional heating. nih.gov

One notable approach involves the preparation of 4-hydroxy-2-quinolinone precursors through a one-step reaction between aniline and diethylmalonate, catalyzed by p-toluenesulfonic acid. semanticscholar.orgresearchgate.net These intermediates can then be methylated to yield target quinoline alkaloids. semanticscholar.org The use of microwave irradiation in such syntheses can reduce reaction times to as little as 6-8 minutes. semanticscholar.org

Further research has demonstrated the utility of microwave conditions for multi-component reactions. For instance, a series of quinoline-4-carboxylic acid derivatives were synthesized via a three-component reaction of aromatic aldehydes, substituted anilines, and pyruvic acid in ethanol (B145695), using p-TSA as a catalyst. Under microwave irradiation at 80 °C, the reactions were completed in just 3 minutes, yielding products in good amounts. nih.gov

| Reactants | Catalyst/Conditions | Product Type | Reaction Time | Reference |

| Aniline, Diethylmalonate | p-toluenesulfonic acid, Microwave | 4-hydroxy-2-quinolinone | 6 min | researchgate.net |

| Aromatic aldehydes, Anilines, Pyruvic acid | p-TSA, Ethanol, Microwave (80 °C) | Quinoline-4-carboxylic acid | 3 min | nih.gov |

| Formyl-quinoline, Heterocyclic amine, 1,3-diketone | DMF, Microwave (150 °C) | Dihydropyrido[2,3-d]pyrimidines | 8 min | nih.gov |

Oxidative Mannich Reactions

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an active hydrogen compound. mdpi.com In the context of quinoline synthesis, modified Mannich reactions are particularly relevant. These reactions typically involve three components: a compound with an active hydrogen (such as 8-hydroxyquinoline), an aldehyde (commonly formaldehyde), and a primary or secondary amine. mdpi.comnih.gov This method provides a straightforward route to aminomethylated quinoline derivatives under mild conditions. nih.gov

The versatility of the Mannich reaction allows for the synthesis of a wide array of derivatives. For example, reacting 8-quinolinol with various substituted aldehydes and amines in ethanol at room temperature has been shown to produce not only the expected Mannich bases but also bis-products and imines, depending on the specific reactants used. indexcopernicus.com Mechanistic studies on related systems suggest that the reaction can proceed through the formation of an ortho-quinone methide intermediate following a retro-Mannich step. u-szeged.hu

Electrochemical Synthesis Methods for Related Quinazoline (B50416)/Quinolinone Derivatives

Electrochemical synthesis represents a green and sustainable approach, utilizing electrons as reagents and often avoiding the need for harsh chemical oxidants or metal catalysts. nih.gov This methodology has been effectively used for constructing related nitrogen-containing heterocycles like quinazolines and quinazolinones.

One such method involves the direct anodic oxidation of readily available amines to facilitate a C(sp³)-H amination/C-N cleavage, leading to the formation of quinazolinones in high yields. nih.gov This process can be conducted in aqueous media under mild conditions, enhancing its environmental credentials. nih.gov Other electrochemical approaches include:

An I2-catalyzed tandem oxidation in an aqueous solution to produce quinazolinones. rsc.org

A transition metal-free process for synthesizing substituted quinazolinones from o-aminobenzonitriles and aldehydes in water. rsc.org

An anodic dehydrogenative oxidation and cyclization of benzylic chlorides with 2-aminobenzamides. organic-chemistry.org

A K2S2O8-promoted oxidative tandem cyclization under undivided electrolytic conditions. researchgate.net

These electrochemical methods are characterized by their high efficiency, broad substrate scope, and operational simplicity, making them attractive for the green synthesis of quinolinone-related scaffolds. nih.gov

Derivatization and Functionalization Strategies for this compound Analogues

The biological activity and material properties of quinolinimine derivatives can be finely tuned through derivatization and functionalization. These strategies involve the introduction of new chemical moieties or the modification of existing substituents on the quinoline core.

Introduction of Diverse Functional Groups and Substituents

A primary strategy for functionalization is the introduction of diverse substituents onto the heterocyclic core. The synthetic methods described previously are inherently useful for this purpose. For example, the Mannich reaction is a direct method for introducing aminomethyl groups at specific positions on the quinoline ring. mdpi.comnih.gov

Alkylation is another key functionalization technique. The reaction of 4(3H)-quinazolinones with alkyl halides can lead to a mixture of N-alkylated and O-alkylated products. researchgate.net The ratio of these products is influenced by steric and electronic factors of the substituents already present on the quinazoline ring, demonstrating a method for controlled functionalization. researchgate.net

Modification of Ring Substituents

Beyond introducing new groups, the modification of existing substituents provides another layer of synthetic versatility. For quinoline derivatives bearing a methyl group, strategies have been developed for C(sp³)-H bond functionalization. A rhodium(III)-catalyzed reaction, for instance, can introduce phenol (B47542) or naphthol groups to the methyl substituent at the C8 position of 8-methylquinoline (B175542). researchgate.net

Furthermore, iron-catalyzed alkylation has been reported for 2-methyl and 4-methylazaarenes using a range of alcohols, showcasing a method to extend or modify existing alkyl chains on the heterocyclic ring. researchgate.net These advanced catalytic methods allow for the chemo- and regioselective modification of simple precursors into more complex and potentially more active molecules. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 4 1h Quinolinimine

Fundamental Reactivity Patterns of the Quinolinimine Moiety

The reactivity of the 1-Methyl-4(1H)-quinolinimine moiety is characterized by the interplay between its two nitrogen atoms and the conjugated π-system. The exocyclic imine nitrogen and the endocyclic quinoline (B57606) nitrogen possess distinct electronic properties that govern their roles in chemical reactions.

Protonation Site Analysis and Basicity

The structure of this compound presents two potential sites for protonation: the sp²-hybridized exocyclic imine nitrogen (N4) and the sp²-hybridized endocyclic quinoline nitrogen (N1). The relative basicity of these sites determines the structure of the resulting cation and influences the compound's subsequent reactivity under acidic conditions.

Electrophilic and Nucleophilic Reactivity Considerations

The quinolinimine moiety possesses both nucleophilic and electrophilic character, making it a versatile participant in a range of chemical reactions.

Nucleophilic Reactivity: The primary center of nucleophilicity is the exocyclic imine nitrogen. The lone pair of electrons on this nitrogen atom is readily available to attack electrophiles. This high nucleophilicity is the driving force behind reactions such as alkylation and acylation at the N4 position. The excellent nucleophilicity of the nitrogen atom in N-heterocycles like quinolinimines is a foundational principle in hypothesizing and executing reactions such as difluoromethylation.

Electrophilic Reactivity: The carbon skeleton of the quinolinimine ring serves as the electrophilic center. The electron-withdrawing nature of the imine group and the endocyclic nitrogen atom polarizes the π-system, creating electron-deficient carbon centers. Specifically, the C2 and C4 positions, as well as other carbons in the carbocyclic ring, are susceptible to attack by nucleophiles. The formation of an activated heteroarenium salt upon reaction with an electrophile further enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack.

Computational methods like Density Functional Theory (DFT) are used to quantify these properties. Key reactivity indices include:

Nucleophilicity (N): A global index that measures the ability of a molecule to donate electrons.

Electrophilicity (ω): A global index that measures the ability of a molecule to accept electrons.

Parr Functions (Pk+ and Pk-): Local indices that identify the most probable sites for nucleophilic (Pk+) and electrophilic (Pk-) attack within the molecule.

While a specific DFT analysis for this compound is not available, analysis of similar imines suggests that the exocyclic nitrogen would have the highest value for the nucleophilic Parr function (Pk-), and the ring carbons, particularly C4, would have high values for the electrophilic Parr function (Pk+).

Detailed Mechanistic Pathways in Transformations Involving this compound

Mechanistic studies reveal the stepwise processes through which this compound undergoes transformation, often involving the formation of key reactive intermediates that dictate the final product structure.

Investigation of Intermediate Species Formation (e.g., N-difluoromethylquinolinium salt)

A significant transformation involving quinolinimine derivatives is dearomative difluoromethylation. Mechanistic investigations of this process have identified the formation of an N-difluoromethylquinolinium salt as a crucial intermediate. researchgate.net This intermediate arises from the initial nucleophilic attack of the heterocyclic nitrogen on a difluoromethylating agent.

The mechanism proceeds via the following steps:

Nucleophilic Substitution: The nitrogen atom of the N-heterocycle acts as a nucleophile, attacking the difluoromethylating agent (e.g., from bromo(difluoro)acetic acid).

Intermediate Salt Formation: This attack leads to the formation of a transient, activated N-difluoromethyl heteroarenium salt.

Deprotonation and Dearomatization: The formation of the activated salt increases the acidity of protons on adjacent atoms. Subsequent deprotonation and π-electron rearrangement lead to the final dearomatized product.

This pathway highlights the dual role of the quinolinimine system: its initial nucleophilicity drives the formation of the key intermediate, whose enhanced electrophilicity then facilitates the subsequent dearomatization step.

Reaction Scope and Selectivity

The synthetic utility of the quinoline framework is demonstrated by its participation in a wide range of reactions, particularly cycloadditions and multicomponent syntheses. These reactions provide access to complex, three-dimensional molecular architectures from planar aromatic precursors.

Cycloaddition Reactions: The quinoline core can act as a latent diene in dearomative cycloaddition reactions. Photochemically induced intermolecular [4+2] and [2+2] cycloadditions between quinolines and various alkenes have been developed. nih.govnih.govresearchgate.net These reactions are often mediated by energy transfer from a photosensitizer and can proceed with high regio- and diastereoselectivity. nih.gov The reaction scope is broad, accommodating a variety of substituted quinolines and electronically diverse alkenes, providing a powerful tool for building polycyclic heterocyclic scaffolds. nih.gov

Multicomponent Reactions: Dihydroquinoline and quinolinone structures, closely related to quinolinimines, are often synthesized through domino reactions. These sequences can involve the reaction of anilines, aldehydes, and a third component in a single pot. nih.gov For example, the synthesis of dihydroquinoline embelin (B1684587) derivatives involves a Knoevenagel adduct formation, followed by a nucleophilic addition of an aniline (B41778) and a subsequent electrocyclic ring closure. nih.gov The scope of these reactions is influenced by the electronic nature of the reactants; aldehydes with electron-withdrawing groups often provide the best yields, while those with electron-donating groups may be less effective. nih.gov

The table below summarizes the types of reactions the quinoline core undergoes, demonstrating its reaction scope.

| Reaction Type | Reactants | Key Features | Product Class |

| Dearomative [4+2] Cycloaddition | Quinolines, Alkenes | Photochemical, Energy Transfer, High Regio- and Diastereoselectivity | Polycyclic Heterocycles |

| Dearomative [2+2] Cycloaddition | Quinolines, Alkenes | Photochemical, Leads to Fused Ring Systems | Fused 2D/3D Rings |

| Domino Reaction | Anilines, Aldehydes, Active Methylene Compounds | Multicomponent, Acid-Catalyzed, Forms Dihydroquinoline Core | Dihydroquinolines |

| N-Difluoromethylation | N-Heterocycles, Bromo(difluoro)acetic acid | Forms N-difluoromethylquinolinium intermediate | Dearomatized N-CF₂H products |

Molecular Electron Density Theory (MEDT) in Reactivity Analysis

Molecular Electron Density Theory (MEDT) provides a modern framework for understanding chemical reactivity, shifting the focus from molecular orbital interactions to the changes in electron density that occur along a reaction pathway. nih.govmdpi.com MEDT posits that the capability for electron density to change, rather than frontier molecular orbital interactions, is responsible for molecular reactivity. nih.govmdpi.com

Within MEDT, the reactivity of molecules in polar reactions is analyzed by examining the Global Electron Density Transfer (GEDT) between the nucleophile and the electrophile. This flux of electron density from the electron-donating species to the electron-accepting species facilitates the electronic changes required for bond formation. mdpi.com

To analyze a reaction involving this compound using MEDT, one would perform a quantum chemical analysis of the changes in electron density at each point along the reaction coordinate. For example, in a cycloaddition reaction, the analysis would involve:

Conceptual DFT Analysis: Calculating global indices such as the electronic chemical potential (μ), electrophilicity (ω), and nucleophilicity (N) for both this compound and the reaction partner (e.g., an alkene). mdpi.com This establishes the direction of electron density flow (GEDT).

Topological Analysis: Using tools like the Electron Localization Function (ELF), the analysis would track the changes in electron density that correspond to the breaking of old bonds and the formation of new ones. This allows for a precise determination of the molecular mechanism, revealing whether the bond formation is concerted or stepwise.

MEDT offers a powerful, quantitative lens to rationalize experimental outcomes, such as reaction rates and selectivity, by grounding the analysis in the fundamental physical observable of electron density. nih.gov

Computational and Theoretical Chemistry Studies on 1 Methyl 4 1h Quinolinimine

Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules like 1-Methyl-4(1H)-quinolinimine cuny.edumdpi.com. Such studies are crucial for understanding the molecule's stability, reactivity, and potential applications, for instance, in drug design cuny.edu.

Frontier Molecular Orbital (FMO) theory is instrumental in assessing the comparative reactivity and bioactivity of organic compounds cuny.edu. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy of the HOMO is related to the molecule's capacity to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key determinant of a molecule's kinetic stability and chemical reactivity nih.gov.

A smaller HOMO-LUMO gap generally signifies greater polarizability, higher chemical reactivity, and lower kinetic stability. Conversely, a larger energy gap is indicative of high stability and lower chemical reactivity. For instance, in some anticancer agents, a lower HOMO-LUMO energy gap has been correlated with a higher affinity for cancer cells researchgate.net. The principle is that increasing HOMO energy and decreasing LUMO energy in a molecule can enhance stabilizing interactions and, consequently, its binding with a receptor researchgate.net. Computational methods like DFT are frequently employed to calculate these energy gaps and predict the reactivity of molecules nih.govnih.gov.

Table 1: Frontier Molecular Orbital (FMO) Parameters and Their Significance

| Parameter | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy often indicates a better electron donor. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy often indicates a better electron acceptor. |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity, greater polarizability, and lower kinetic stability. |

The distribution of electron density within a molecule is a critical factor in predicting its reactive sites. Computational techniques such as the analysis of Molecular Electrostatic Potential (MEP), Fukui functions, and Natural Bond Orbital (NBO) charges are employed to visualize and quantify this distribution nih.gov.

MEP maps, for example, illustrate the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). These maps are valuable for understanding intermolecular interactions and predicting how a molecule will interact with other chemical species ajchem-a.com. In related quinolinone systems, DFT calculations have been used to generate MEPs to identify potential sites for electrophilic and nucleophilic attack nih.gov. Similarly, global descriptors and Fukui functions derived from DFT can provide quantitative measures of local reactivity within the molecule nih.gov.

Tautomerism and Isomerism Investigations of Quinolinimine Systems

Tautomerism, the interconversion of structural isomers, is a crucial phenomenon in the study of heterocyclic compounds as different tautomers can exhibit distinct physicochemical and biological properties nih.govscispace.com. For quinolinimine systems, the primary tautomeric relationship to consider is the imine-enamine equilibrium.

In structures related to this compound, such as 4-hydroxyquinolines, the tautomerism between the enol (hydroxy) and keto (oxo) forms is well-studied. Computational studies, often using DFT methods, have shown that the keto tautomer is generally the more stable form nih.gov. This preference for the keto form is also supported by experimental data from X-ray crystallography and NMR spectroscopy scispace.com.

For this compound, the analogous equilibrium would be between the imine form and its enamine tautomer. Quantum-chemical calculations are essential for determining the relative stabilities of these forms. Such calculations typically involve optimizing the geometry of each tautomer and comparing their Gibbs free energies in both the gas phase and in various solvents to predict the predominant form under different conditions nih.govscispace.com.

The biological activity and physical properties of a molecule are also influenced by its three-dimensional shape or conformation mdpi.com. Conformational analysis involves identifying the stable conformations (energy minima) of a molecule and the energy barriers between them. For this compound, key conformational features would include the orientation of the N-methyl group and any substituents on the quinoline (B57606) ring.

Computational methods, such as molecular mechanics, are employed to explore the conformational landscape of molecules and identify the most stable, low-energy conformations nih.gov. For instance, methylation of a quinoline core can reduce the planarity of the molecule, which in turn can affect its physical properties like solubility nih.gov. A thorough conformational analysis is critical for understanding how the molecule might interact with biological targets, as the biologically active conformation may not be the one observed in a crystal structure mdpi.comnih.gov.

Molecular Interactions and Supramolecular Chemistry

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions mdpi.com. These interactions, which include hydrogen bonding, hydrophobic effects, electrostatic interactions, and π-π stacking, are fundamental to molecular recognition and the formation of larger, organized structures nih.govresearchgate.net.

The structure of this compound, with its aromatic rings and heteroatoms, suggests its potential to participate in various non-covalent interactions. The aromatic quinoline core can engage in π-π stacking interactions, while the imine nitrogen can act as a hydrogen bond acceptor. Understanding these interactions is crucial, as they govern how the molecule behaves in different environments and how it binds to biological targets nih.gov.

Computational studies can model these interactions to predict the formation of dimers or larger aggregates and to understand the binding of the molecule to a protein's active site. The field of supramolecular chemistry offers tools and principles that are increasingly applied to solve societal problems, particularly at the interface of biology, materials, and medicine nih.gov. The design of molecules that can self-assemble into complex, functional structures is a major focus of this field nih.gov.

Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in the supramolecular assembly and molecular recognition processes of nitrogen-containing heterocyclic compounds. For this compound, the imine nitrogen atom can act as a hydrogen bond acceptor, while the hydrogen atoms on the quinoline ring and the methyl group can participate as weak hydrogen bond donors.

Computational studies on related quinoline derivatives, such as quinoline-triazoles, have demonstrated the importance of hydrogen bonding in forming one-dimensional crystal lattices nih.gov. In these systems, intermolecular hydrogen bonds, sometimes mediated by solvent molecules like water, dictate the packing and morphology of the crystals nih.gov. Theoretical investigations into α-hydroxy-p-quinone imine derivatives have also highlighted the stabilizing effect of strong intramolecular hydrogen bonds mdpi.com. The formation of these bonds can significantly influence the molecule's conformation and electronic properties mdpi.com.

In a hypothetical computational study of this compound, one would expect to observe hydrogen bonding interactions with proton-donating solvents or other molecules. The strength and geometry of these bonds could be predicted using quantum chemical calculations. An illustrative data table summarizing potential hydrogen bond parameters for this compound interacting with a water molecule is presented below.

| Illustrative Hydrogen Bond Parameters for this compound...H₂O | |

| Parameter | Hypothetical Value |

| H-bond Distance (N...H-O) | 2.0 Å |

| H-bond Angle (N...H-O) | 170° |

| Interaction Energy | -5.2 kcal/mol |

Note: The data in this table is hypothetical and serves to illustrate the types of parameters that would be obtained from a computational study.

π-π Stacking Interactions

The planar aromatic structure of the quinoline ring in this compound makes it susceptible to π-π stacking interactions. These non-covalent interactions are fundamental in the organization of aromatic molecules in both solid and solution phases and are critical for the binding of ligands to biological targets.

Theoretical studies on N-methylated quindoline derivatives have shown that π-π stacking is a significant factor in their interaction with G-quadruplex DNA yizimg.com. The introduction of a positive charge through N-methylation can enhance these stacking interactions by reducing the electron density of the aromatic core yizimg.com. Computational analyses of various quinoline derivatives have revealed that face-to-face and offset stacked conformations are common, with intermolecular distances characteristic of π-π interactions researchgate.netnih.gov.

A computational investigation of this compound would likely reveal a propensity for forming stacked dimers or larger aggregates. The preferred stacking geometry (e.g., parallel-displaced, T-shaped) and the associated interaction energies could be determined. A hypothetical data table of π-π stacking parameters for a this compound dimer is provided below.

| Illustrative π-π Stacking Parameters for a this compound Dimer | |

| Parameter | Hypothetical Value |

| Interplanar Distance | 3.5 Å |

| Stacking Energy | -8.7 kcal/mol |

| Stacking Geometry | Parallel-displaced |

Note: The data in this table is hypothetical and serves to illustrate the types of parameters that would be obtained from a computational study.

Quantum Chemical Calculation Methodologies for Structure-Property Relationships

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. In the context of quinoline derivatives, DFT calculations have been employed to study tautomeric preferences, molecular geometries, and spectroscopic properties nih.govresearchgate.netnih.govrsc.org. For instance, DFT studies on quinoline-2(1H)-one derivatives have been used to determine the most stable tautomeric forms in different environments nih.gov.

The application of DFT to this compound would allow for the calculation of various properties, including:

Optimized molecular geometry: Determining bond lengths, bond angles, and dihedral angles.

Electronic properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity.

Vibrational frequencies: Simulating the infrared and Raman spectra to aid in experimental characterization.

Non-covalent interactions: Analyzing hydrogen bonding and π-π stacking energies and geometries.

A hypothetical data table showcasing the types of electronic properties that could be calculated for this compound using DFT is shown below.

| Illustrative DFT-Calculated Electronic Properties for this compound | |

| Property | Hypothetical Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is hypothetical and serves to illustrate the types of parameters that would be obtained from a computational study.

Ab Initio Methods (e.g., Restricted Hartree-Fock, MP2)

Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. Methods like Restricted Hartree-Fock (RHF) and Møller-Plesset perturbation theory of the second order (MP2) provide a rigorous framework for studying molecular systems. While computationally more demanding than DFT, they can offer higher accuracy for certain properties, particularly those involving electron correlation effects, which are important for describing non-covalent interactions.

Computational studies on quinoline tautomers have utilized ab initio methods to investigate their relative stabilities researchgate.net. For a molecule like this compound, ab initio calculations would be valuable for:

Accurate energy calculations: Providing reliable energies for different conformers or tautomers.

Detailed analysis of intermolecular interactions: Offering a precise description of the dispersion forces that contribute significantly to π-π stacking.

Solvation Models (e.g., PCM, COSMO Procedure)

The properties and behavior of molecules can be significantly influenced by their solvent environment. Solvation models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), are computational techniques used to simulate the effects of a solvent on a solute molecule. These models treat the solvent as a continuous medium with a specific dielectric constant.

In the study of quinoline derivatives, solvation models have been employed to understand how different solvents affect tautomeric equilibria researchgate.netresearchgate.net. For this compound, the use of solvation models would be crucial for:

Predicting properties in solution: Calculating how properties like dipole moment and electronic transition energies change from the gas phase to a solvent.

Understanding reaction mechanisms in solution: Investigating the role of the solvent in chemical reactions involving the quinolinimine.

Advanced Spectroscopic Characterization Techniques for 1 Methyl 4 1h Quinolinimine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H and ¹³C NMR for Structural Elucidation

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the fundamental framework for the structural assignment of 1-Methyl-4(1H)-quinolinimine. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while the coupling constants (J), measured in Hertz (Hz), reveal information about the connectivity between neighboring protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Data is predictive and serves for illustrative purposes)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| N-CH₃ | 3.6 - 3.8 | s (singlet) | N/A |

| H-2 | 6.5 - 6.7 | d (doublet) | 7.5 - 8.0 |

| H-3 | 7.8 - 8.0 | d (doublet) | 7.5 - 8.0 |

| H-5 | 7.6 - 7.8 | d (doublet) | 8.0 - 8.5 |

| H-6 | 7.2 - 7.4 | t (triplet) | 7.0 - 8.0 |

| H-7 | 7.5 - 7.7 | t (triplet) | 7.0 - 8.0 |

| H-8 | 7.9 - 8.1 | d (doublet) | 7.5 - 8.5 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Data is predictive and serves for illustrative purposes)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | 40 - 45 |

| C-2 | 115 - 120 |

| C-3 | 140 - 145 |

| C-4 | 155 - 160 |

| C-4a | 120 - 125 |

| C-5 | 130 - 135 |

| C-6 | 125 - 130 |

| C-7 | 128 - 133 |

| C-8 | 118 - 123 |

Advanced NMR Techniques for Conformational Studies

To investigate the three-dimensional structure and conformation of this compound, advanced two-dimensional (2D) NMR techniques are essential. These experiments reveal correlations between nuclei that are close in space, providing insights that one-dimensional spectra cannot.

Other 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to confirm the proton and carbon assignments made from 1D spectra by showing through-bond correlations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm) of the theoretical mass. This precision allows for the unambiguous determination of a compound's elemental composition. For this compound, the molecular formula is C₁₀H₁₀N₂. HRMS can distinguish this composition from other possibilities with the same nominal mass. The protonated molecule, [M+H]⁺, would be observed in the mass spectrum, and its exact measured mass would be compared to the calculated theoretical mass to confirm the formula.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis (e.g., CID)

Tandem mass spectrometry (MS/MS) is used to probe the structure of a molecule by inducing fragmentation. In a typical experiment, the protonated molecule ([M+H]⁺) is selected and then subjected to collision-induced dissociation (CID), breaking it into smaller, characteristic fragment ions nih.govnih.gov. Analyzing these fragments helps to piece together the original structure.

For this compound, key fragmentation pathways could include:

Loss of the methyl group: A common fragmentation for N-methylated compounds is the loss of a methyl radical (•CH₃) or methane (B114726) (CH₄).

Ring Cleavage: Fragmentation of the quinoline (B57606) ring system can occur, leading to characteristic ions that reveal the bicyclic nature of the core structure.

Loss of HCN or H₂CNH: Cleavage involving the nitrogen atoms can lead to the neutral loss of hydrogen cyanide or related species, which is a common pathway for nitrogen-containing heterocycles mjcce.org.mk.

By analyzing the m/z values of these fragment ions, a detailed fragmentation map can be constructed, providing strong evidence for the proposed chemical structure.

Electrospray Ionization (ESI) Applications

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and basic compounds like this compound. Because the molecule contains basic nitrogen atoms, it is readily protonated in solution to form an [M+H]⁺ ion, which can then be efficiently transferred into the gas phase for mass analysis mjcce.org.mk. ESI is the ionization method of choice when coupling liquid chromatography (LC) with mass spectrometry (LC-MS). An LC-ESI-MS/MS method would allow for the separation of this compound from a complex mixture (such as a plant extract) followed by its sensitive detection and structural confirmation via its specific precursor ion mass and fragmentation pattern researchgate.netresearchgate.netijbpas.com.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides significant insights into the electronic structure and photophysical behavior of this compound. These techniques probe the transitions between different electronic energy levels within the molecule upon absorption or emission of light.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a fundamental technique used to study the electronic transitions in conjugated systems like this compound. The absorption of ultraviolet or visible light promotes electrons from lower-energy molecular orbitals (like π or non-bonding n orbitals) to higher-energy anti-bonding orbitals (π*). The quinoline core of the molecule, with its extended π-conjugated system, gives rise to characteristic absorption bands.

The electronic transitions are typically π → π* and n → π, originating from the aromatic system and the nitrogen atoms. The π → π transitions are generally more intense than the n → π* transitions. For quinoline and its derivatives, multiple absorption bands are expected in the UV region. While specific experimental data for this compound is not extensively documented, analysis of related quinoline derivatives suggests that the primary absorption bands would likely appear in the range of 250-400 nm. The N-methylation and the imino group at the 4-position are expected to cause shifts in these absorption maxima (λmax) compared to the parent quinoline structure due to their influence on the electronic distribution within the aromatic system.

Table 1: Expected UV-Visible Absorption Data for this compound

| Transition Type | Expected Wavelength Range (λmax, nm) | Description |

|---|---|---|

| π → π* | 250 - 350 | Intense absorption bands related to the conjugated aromatic system. |

Photoluminescence (PL) and Fluorescence Spectroscopy for Emission Properties

Photoluminescence and fluorescence spectroscopy are powerful tools for investigating the emission properties of molecules after they have been electronically excited. When this compound absorbs light and reaches an excited state, it can relax by emitting a photon. This emitted light, or fluorescence, typically occurs at a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift.

The fluorescence properties of quinoline derivatives are highly sensitive to their molecular structure and environment. Quinoline-based compounds are known to be effective fluorophores, with applications as fluorescent probes and in optoelectronic devices. The emission spectrum of this compound would provide information on the energy of its first singlet excited state (S1). The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a key parameter that quantifies the efficiency of the emission process. For many quinoline derivatives, fluorescence is a significant de-excitation pathway.

Influence of Substituents on Photophysical Properties

The photophysical properties of the quinoline core are significantly modulated by the nature and position of substituents. In this compound, the key substituents are the methyl group on the N1 nitrogen and the imino group (=NH) at the C4 position.

The N-methylation at the N1 position can have a profound effect on molecular geometry and electronic properties. arkat-usa.org This substitution can influence the planarity of the molecule, which in turn affects the extent of π-conjugation and, consequently, the absorption and emission wavelengths. arkat-usa.org Furthermore, N-methylation can alter the nonradiative decay pathways, thereby affecting the fluorescence quantum yield. nih.gov Studies on related compounds like 3-aminoquinoline (B160951) have shown that N-methylation reduces the influence of solvent hydrogen bonding on the nonradiative rates, making the photophysical properties more dependent on solvent polarity. nih.gov

The imino group at the C4 position is a crucial chromophore. Its ability to participate in charge transfer interactions significantly influences the electronic spectra. The formation of an imine from an amine has been shown to increase the fluorescence quantum yield in other fluorophore systems by altering the energy of the molecular orbitals and preventing fluorescence quenching via electron transfer. mdpi.com The electronic nature of any further substituents on the quinoline ring would also predictably alter the photophysical behavior, with electron-donating groups typically causing a red-shift (bathochromic shift) and electron-withdrawing groups causing a blue-shift (hypsochromic shift) in the absorption and emission spectra.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" that is characteristic of its specific structure and functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its various vibrational modes (stretching, bending, etc.). The IR spectrum of this compound would display a series of absorption bands corresponding to the specific functional groups present in its structure.

Key expected vibrational frequencies include:

Aromatic C-H Stretch: Typically found in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretch: The methyl (CH₃) group will show stretching vibrations in the 2850-2960 cm⁻¹ range.

C=N Stretch: The imine group's carbon-nitrogen double bond stretch is a key feature and is expected to appear in the 1640-1690 cm⁻¹ region.

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon bonds within the quinoline ring system will produce a set of characteristic peaks between 1450 and 1600 cm⁻¹.

N-H Stretch: The imine group also has an N-H bond, which would likely produce a moderate absorption band around 3300-3500 cm⁻¹.

C-N Stretch: The stretching vibrations for the C-N bonds (both in the ring and for the methyl group) would appear in the 1200-1350 cm⁻¹ range.

C-H Bending: Out-of-plane ("oop") bending vibrations for the aromatic C-H bonds occur in the 675-900 cm⁻¹ region and are diagnostic of the substitution pattern on the aromatic ring.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Imine N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methyl C-H | Stretch | 2850 - 2960 |

| Imine C=N | Stretch | 1640 - 1690 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1200 - 1350 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes vibrational modes. It relies on the inelastic scattering of monochromatic light. While IR absorption requires a change in the dipole moment during a vibration, a Raman signal requires a change in the polarizability. For aromatic systems like quinolines, Raman spectroscopy can be particularly informative.

Quinoline derivatives are known to produce intense Raman signals due to their chromophoric and highly symmetric molecular structures. The spectrum of this compound would show sharp peaks corresponding to its molecular vibrations. Key features would include:

Ring Breathing Modes: The entire aromatic ring system can expand and contract, giving rise to very strong and characteristic Raman bands, often below 1000 cm⁻¹.

C=C and C=N Stretching: Similar to IR, these vibrations are also Raman active and would appear in the 1400-1700 cm⁻¹ region. The bands between 1500 cm⁻¹ and 1650 cm⁻¹ are particularly sensitive to electronic effects, such as protonation at the nitrogen atoms.

Substituent-Ring Modes: Vibrations involving the methyl and imino groups relative to the quinoline ring would also be present. The N-methylation at the N5 position in flavin semiquinones has been shown to cause appreciable shifts in Raman frequencies compared to the unmethylated species, and similar effects would be expected here. nih.gov

The combination of IR and Raman spectroscopy provides a comprehensive picture of the vibrational framework of this compound, allowing for unambiguous structural confirmation.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Applications of 1 Methyl 4 1h Quinolinimine and Its Derivatives in Chemical Research

Role as a Synthetic Intermediate in Organic Synthesis

1-Methyl-4(1H)-quinolinimine and its structural analogs, quinolin-4-ones, serve as valuable precursors in the synthesis of more complex molecules, particularly in the realm of alkaloid chemistry. nih.gov The reactivity of the quinoline (B57606) nucleus and the imine functionality allows for a variety of chemical transformations, making it a key building block for the construction of diverse molecular architectures.

The synthesis of quinoline-based alkaloids, such as Graveoline and Dubamine, often involves multi-step sequences where quinolin-4-one precursors are utilized. nih.gov These precursors can be N-methylated and subsequently undergo oxidation and aromatization to yield the final alkaloid structures. nih.gov While direct synthetic applications of this compound as an intermediate are not extensively documented in readily available literature, its structural relationship to quinolin-4-ones suggests its potential utility in similar synthetic strategies. The imine group offers a reactive site for nucleophilic addition or transformation into other functional groups, potentially providing alternative synthetic routes to various heterocyclic compounds.

The general synthetic utility of quinoline derivatives is well-established. For instance, functionalized quinolines are often prepared through transition metal-catalyzed C-H activation and functionalization of simpler precursors like 8-methylquinoline (B175542). nih.gov This highlights the adaptability of the quinoline scaffold for creating a library of compounds with diverse functionalities. Given this context, this compound represents a potentially valuable, yet underexplored, intermediate for the synthesis of novel organic molecules.

Chemical Scaffold in the Design of Novel Molecular Systems

The rigid, planar structure and the presence of heteroatoms in the this compound scaffold make it an attractive framework for the design of new molecular systems with specific functional properties. Its derivatives have been explored for their potential in developing fluorescent materials, catalysts, and optoelectronic components.

Quinoline derivatives are well-known for their fluorescent properties and have been extensively used in the development of chemosensors and molecular probes. nih.gov The electronic characteristics of the quinoline ring, including its electron-accepting nature and distinct dipole moment, contribute to its utility in fluorescence-based applications. nih.gov The fluorescence properties of quinoline derivatives can be finely tuned by introducing various substituents, which can alter the intramolecular charge transfer (ICT) characteristics of the molecule. nih.gov

While specific studies on the fluorescence of this compound are limited, research on analogous compounds such as 1-methyl-2(1H)-quinolinone (MeQone) provides insights into the potential of this scaffold. researchgate.net Spectroscopic investigations of MeQone have helped in understanding the photophysical properties of quinolone alkaloids. researchgate.net The introduction of different functional groups onto the quinoline ring can significantly impact the absorption and emission spectra, as well as the quantum yield of fluorescence. nih.govrsc.org Therefore, the this compound core represents a promising platform for the rational design of novel fluorescent probes for various analytical and biological applications.

Table 1: Spectroscopic Properties of Selected Quinoline Derivatives

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |

| Quinoline Derivative A | 350 | 450 | 100 | 0.65 | nih.gov |

| Quinoline Derivative B | 400 | 520 | 120 | 0.42 | nih.gov |

| MeQone | Not specified | Not specified | Not specified | Not specified | researchgate.net |

The nitrogen atoms within the quinoline scaffold of this compound provide potential coordination sites for transition metals, suggesting its utility as a ligand in catalysis. Transition metal complexes incorporating quinoline-based ligands have been shown to be effective catalysts in a variety of organic transformations. nih.govmostwiedzy.plmdpi.com The electronic and steric properties of the quinoline ligand can be modified to tune the reactivity and selectivity of the metal center. nih.gov

For example, cyclometallated complexes of 8-methylquinoline with various transition metals have been utilized in C-H activation and functionalization reactions. nih.gov Although direct catalytic applications of this compound complexes are not yet reported, the structural features of the molecule suggest its potential to form stable complexes with transition metals. Such complexes could be explored for their catalytic activity in reactions such as hydrogenation, oxidation, and cross-coupling reactions. The development of new ligand systems is crucial for advancing the field of catalysis, and the this compound scaffold offers a new avenue for the design of novel and efficient catalysts.

The extended π-conjugated system of the quinoline ring makes this compound and its derivatives interesting candidates for applications in optoelectronic materials. iaea.org Organic molecules with such electronic structures can exhibit properties suitable for use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research on related heterocyclic systems, such as n-8-quinolinyl-2-hydroxynaphthaldimine, has shown that these molecules can possess favorable electronic properties, including efficient intermolecular interactions and fluorescence enhancement upon metal complexation, making them suitable for electroluminescence devices. iaea.org The ability to modify the quinoline scaffold with various functional groups allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for designing materials with specific optoelectronic properties. While the direct application of this compound in optoelectronics has not been extensively explored, its inherent structural and electronic features make it a promising candidate for future research in this area.

Mechanistic Probes for Investigating Biochemical Pathways at the Molecular Level

The biological activity of quinoline derivatives has been a subject of intense research, and this compound and its analogs have emerged as useful tools for probing and modulating cellular processes, particularly those related to mitochondrial function.

Mitochondria are central to cellular energy metabolism and are involved in a variety of signaling pathways. mdpi.commdpi.com The modulation of mitochondrial function is a key area of research for understanding and potentially treating a range of diseases. The compound 1-methyl-4-phenylpyridinium (MPP+), which shares structural similarities with the N-methylated quinoline core of this compound, is a well-known inhibitor of mitochondrial complex I and is widely used to model Parkinson's disease in experimental settings. nih.gov The vulnerability of dopaminergic neurons to MPP+ is linked to their high basal rate of mitochondrial oxidative phosphorylation and complex axonal arborization. nih.gov

While direct studies on this compound are emerging, research on related quinolin-4(1H)-imines has demonstrated their ability to affect the mitochondrial membrane potential (ΔΨm) in Leishmania parasites. This suggests that the quinolinimine scaffold can interact with and modulate mitochondrial functions. The ability of these compounds to disrupt mitochondrial processes makes them valuable as mechanistic probes to investigate the intricacies of mitochondrial bioenergetics and their role in cellular health and disease.

Inhibition of Specific Enzyme Pathways (e.g., Kinase Inhibition, HSP90 Inhibition, PDK4 Inhibition, RET Kinase Inhibition)

Derivatives of this compound have been investigated for their potential to inhibit various enzyme pathways, a critical area of research in the development of targeted therapies. The core quinoline structure is recognized as a "privileged" scaffold in medicinal chemistry, capable of binding to the ATP-binding sites of numerous kinases nih.govorientjchem.org. This has led to the exploration of its derivatives as inhibitors of several key enzymes implicated in disease, including RET kinase, Heat Shock Protein 90 (HSP90), and Pyruvate Dehydrogenase Kinase 4 (PDK4).

RET Kinase Inhibition:

Research has demonstrated the potential of this compound derivatives in the inhibition of the RET (Rearranged during Transfection) kinase. Specifically, a series of 1-methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives have been designed and synthesized as potent RET kinase inhibitors. One notable compound from this series, designated as 8q, exhibited significant inhibitory activity against wild-type RET kinase with a half-maximal inhibitory concentration (IC50) of 13.7 nM. Furthermore, this compound was effective against RET kinase mutants that confer resistance to other therapies, demonstrating its potential to overcome acquired resistance in clinical settings. In cellular assays, compound 8q strongly inhibited the proliferation of cells expressing various oncogenic fusions of RET kinase, including those with solvent-front mutations. The compound was also shown to induce apoptosis and inhibit downstream signaling pathways activated by RET. In a xenograft mouse model, compound 8q demonstrated significant anti-tumor efficacy, with a tumor growth inhibition of 66.9% at a dose of 30 mg/kg/day. These findings highlight the potential of these this compound derivatives as lead compounds for the development of new anticancer drugs targeting RET kinase.

| Compound | Target | IC50 (nM) | Cell Line | TGI (%) |

| 8q | Wild-type RET kinase | 13.7 | - | - |

| 8q | CCDC6-RETG810C | 15.4 | BaF3 | - |

| 8q | CCDC6-RETG810R | 53.2 | BaF3 | - |

| 8q | KIF5B-RETG810C | 54.2 | BaF3 | - |

| 8q | KIF5B-RETG810R | 120.0 | BaF3 | - |

| 8q | - | - | Ba/F3-CCDC6-RETG810C xenograft | 66.9 |

HSP90 and PDK4 Inhibition:

While specific studies on this compound's direct inhibition of HSP90 and PDK4 are not extensively documented, the broader class of quinoline derivatives has shown promise in these areas. Quinoline analogs have been identified as inhibitors of HSP90, a molecular chaperone crucial for the stability and function of many proteins involved in cancer progression mdpi.com. Similarly, derivatives of quinoline have been explored as potential inhibitors of PDK4, an enzyme involved in metabolic regulation and implicated in diseases such as diabetes and cancer. The general ability of the quinoline scaffold to interact with kinase domains suggests that derivatives of this compound could be designed to target these and other enzyme pathways.

Interactions with Respiratory Complex III

The mitochondrial respiratory chain is a critical component of cellular energy production, and its disruption can have significant physiological effects. Respiratory Complex III, also known as the cytochrome bc1 complex, plays a central role in this chain by transferring electrons from ubiquinol (B23937) to cytochrome c nih.govmdpi.com. The inhibition of this complex is a known mechanism of action for certain antifungal agents and has been explored as a target for other therapeutic agents mdpi.comnih.gov.

While the broader class of quinoline derivatives has been investigated for a wide range of biological activities, including interactions with mitochondrial targets, specific studies detailing the direct interaction of this compound or its immediate derivatives with respiratory complex III are not extensively available in the current scientific literature. The general chemical space of quinoline-based compounds has been explored for inhibition of the cytochrome bc1 complex, particularly in the context of antifungal drug development mdpi.com. However, a direct and detailed investigation into the binding and inhibitory activity of this compound at this complex has not been a primary focus of published research. Further studies would be necessary to elucidate any potential interactions and their functional consequences.

Functional Materials and Chemical Additives

The unique chemical properties of this compound and its derivatives also lend themselves to applications beyond the biomedical field, particularly in the development of functional materials and as chemical additives. These applications leverage the antioxidant and corrosion-inhibiting properties of the quinoline scaffold.

Antioxidant Applications in Material Science (e.g., lubricating greases)

The oxidative degradation of materials, particularly lubricants, can lead to a significant decrease in performance and lifespan. Antioxidant additives are therefore crucial components in the formulation of high-performance lubricating greases. Quinoline derivatives have been investigated for their antioxidant properties, which are generally attributed to their ability to donate hydrogen atoms or electrons to scavenge free radicals mdpi.comnih.govmdpi.comsemanticscholar.orgnih.govresearchgate.net.

While direct studies on this compound as a lubricant antioxidant are limited, research on related quinoline compounds provides a strong rationale for its potential in this area. For instance, a study on a zirconium phosphate-quinoline compound (ZrPOF-Q1) demonstrated its effectiveness as an additive in lithium grease. The presence of the quinoline moiety was noted for its potential to form a coordinated film on metal surfaces due to the lone pair of electrons on the nitrogen atom. This compound significantly improved the anti-wear, friction-reducing, and load-carrying properties of the grease. The formation of a stable and compact protective tribofilm on the rubbed surfaces was a key mechanism for this enhanced performance. This suggests that the incorporation of quinoline derivatives like this compound into material formulations could offer enhanced protection against oxidative and mechanical wear.

Corrosion Inhibition Studies

The prevention of corrosion is a major concern in numerous industries, and the use of organic corrosion inhibitors is a common and effective strategy. Quinoline and its derivatives have been extensively studied as corrosion inhibitors for various metals, particularly for mild steel in acidic environments ias.ac.injmaterenvironsci.comui.ac.idbiointerfaceresearch.com. The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium ias.ac.injmaterenvironsci.comui.ac.id.

The adsorption process is facilitated by the presence of heteroatoms (such as nitrogen in the quinoline ring), π-electrons from the aromatic system, and polar functional groups in the derivatives jmaterenvironsci.com. These features allow the molecules to interact with the metal surface through both physisorption (electrostatic interactions) and chemisorption (coordinate bond formation between the heteroatoms and the d-orbitals of the metal).

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been employed to evaluate the performance of quinoline derivatives as corrosion inhibitors ias.ac.injmaterenvironsci.com. Potentiodynamic polarization studies often reveal that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process ias.ac.injmaterenvironsci.com. EIS measurements typically show an increase in the charge transfer resistance and a decrease in the double-layer capacitance upon the addition of the inhibitor, which is indicative of the formation of a protective film on the metal surface ias.ac.injmaterenvironsci.comjmaterenvironsci.com.

The inhibition efficiency of quinoline derivatives is dependent on their concentration, the temperature, and the nature of the corrosive environment jmaterenvironsci.com. Structure-activity relationship studies have shown that the presence of certain substituents on the quinoline ring can enhance the inhibition efficiency. For example, the introduction of electron-donating groups can increase the electron density on the molecule, facilitating its adsorption onto the metal surface.

| Inhibitor Type | Metal | Corrosive Medium | Inhibition Efficiency (%) | Technique |

| Quinoline Derivatives | Mild Steel | 1 M HCl | >90 | Weight Loss, EIS, Potentiodynamic Polarization |

| Quinoline Derivatives | Carbon Steel | 1 M HCl | High | EIS, Potentiodynamic Polarization |

| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide | Mild Steel | 1 M HCl | 93.4 | Weight Loss |

| 1-Methylisoquinoline | Mild Steel | 1 M HCl | High | Weight Loss, Hydrogen Gas Evolution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.